molecular formula C13H15ClN2O2S B2875281 2-chloro-N-(3-cyano-4,4,6,6-tetramethyl-4,6-dihydrothieno[2,3-c]furan-2-yl)acetamide CAS No. 899374-61-9

2-chloro-N-(3-cyano-4,4,6,6-tetramethyl-4,6-dihydrothieno[2,3-c]furan-2-yl)acetamide

Cat. No.: B2875281
CAS No.: 899374-61-9
M. Wt: 298.79
InChI Key: RLSWPWGSLVFGDB-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Naming

The systematic name 2-chloro-N-(3-cyano-4,4,6,6-tetramethylthieno[2,3-c]furan-2-yl)acetamide follows IUPAC guidelines for polycyclic heteroaromatic compounds. The parent structure is acetamide , with a chloro substituent at position 2 of the acetyl group. The nitrogen atom of the acetamide is bonded to a thieno[2,3-c]furan heterocyclic system.

  • Thieno[2,3-c]furan denotes a fused bicyclic system comprising a thiophene (five-membered sulfur-containing ring) and a furan (five-membered oxygen-containing ring). The fusion occurs between positions 2 and 3 of the thiophene and position c of the furan, as per von Baeyer numbering.
  • The heterocycle is further substituted at position 3 with a cyano group (-C≡N) and at positions 4 and 6 with tetramethyl groups (four methyl groups: 4,4,6,6-tetramethyl). The 4,6-dihydro prefix indicates partial saturation at these positions, reducing two double bonds to single bonds.

The molecular formula C₁₃H₁₅ClN₂O₂S and molecular weight 298.79 g/mol reflect the compound’s complexity.

Heterocyclic Core Identification

The thieno[2,3-c]furan core is central to the compound’s structure (Fig. 1). This bicyclic system merges a thiophene ring (positions 1–2–3–4–5) with a furan ring (positions 3–4–6–7–8), creating a planar, aromatic framework. Key features include:

Feature Description
Ring Fusion Thiophene C2–C3 fused to furan C4–C5 (von Baeyer numbering).
Substituents - C3: Cyano group (-C≡N)
- C4/C6: Tetramethyl groups (-CH₃)
Aromaticity Preserved in thiophene and furan rings, with conjugated π-electrons.

The 4,6-dihydro modification introduces two single bonds at positions 4 and 6, disrupting full conjugation and creating a partially saturated system.

Functional Group Analysis

The compound contains three critical functional groups:

  • Acetamide Backbone

    • The 2-chloroacetamide group (-NH-C(=O)-CH₂Cl) contributes polarity and hydrogen-bonding capacity. The electron-withdrawing chlorine atom at position 2 enhances electrophilicity at the carbonyl carbon.
  • Cyano Group

    • The -C≡N substituent at position 3 of the heterocycle is a strong electron-withdrawing group, polarizing adjacent bonds and influencing aromatic electrophilic substitution patterns.
  • Tetramethyl Substituents

    • The 4,4,6,6-tetramethyl groups introduce steric bulk, potentially hindering rotational freedom and stabilizing the dihydrothienofuran conformation.

Comparative Classification with Analogous Thienofuran Derivatives

Thienofuran derivatives vary based on substituents and saturation. A comparison with related compounds highlights key distinctions:

Compound Substituents Saturation Molecular Weight (g/mol) Key Functional Groups
Target Compound 3-Cyano, 4,4,6,6-tetramethyl 4,6-Dihydro 298.79 Chloroacetamide, Cyano
Thieno[2,3-c]furan (Parent) None Fully unsaturated 124.16 None
13,14-Difluoropicene Fluorine at positions 13,14 Fully unsaturated 320.31 Fluorine
2-Chloroacetamide (Monomer) Chloro, acetamide N/A 93.51 Chloroacetamide

The target compound’s cyano and tetramethyl groups distinguish it from simpler thienofurans, while its dihydro configuration contrasts with fully aromatic analogs like picene derivatives.

Properties

IUPAC Name

2-chloro-N-(3-cyano-4,4,6,6-tetramethylthieno[2,3-c]furan-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN2O2S/c1-12(2)9-7(6-15)11(16-8(17)5-14)19-10(9)13(3,4)18-12/h5H2,1-4H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLSWPWGSLVFGDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(C(O1)(C)C)SC(=C2C#N)NC(=O)CCl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(3-cyano-4,4,6,6-tetramethyl-4,6-dihydrothieno[2,3-c]furan-2-yl)acetamide typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing automated systems to control reaction parameters and ensure consistent quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common to achieve the required purity standards for industrial applications .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(3-cyano-4,4,6,6-tetramethyl-4,6-dihydrothieno[2,3-c]furan-2-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds .

Scientific Research Applications

2-chloro-N-(3-cyano-4,4,6,6-tetramethyl-4,6-dihydrothieno[2,3-c]furan-2-yl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-chloro-N-(3-cyano-4,4,6,6-tetramethyl-4,6-dihydrothieno[2,3-c]furan-2-yl)acetamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Core Structure Substituents Key Features References
2-Chloro-N-(3-cyano-4,4,6,6-tetramethyl-4,6-dihydrothieno[2,3-c]furan-2-yl)acetamide Thieno[2,3-c]furan Cl, CN, 4,4,6,6-tetramethyl Rigid, sterically hindered dihydro system
2-((3-Cyano-4,6-distyrylpyridin-2-yl)thio)acetamide Pyridine CN, styryl, thioacetamide Conjugated π-system for bioactivity
3-Chloro-N-phenyl-phthalimide Phthalimide Cl, phenyl Planar aromatic system for polymers
Alachlor (2-Chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide) Chloroacetamide Cl, diethylphenyl, methoxymethyl Herbicidal activity
  • Thieno[2,3-c]furan vs. Pyridine Systems: The target compound’s thienofuran core provides a fused heterocyclic system with enhanced rigidity compared to pyridine-based analogs like 2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide. This rigidity may influence binding affinity in biological systems or thermal stability in materials .

Physicochemical Properties

  • Solubility: The tetramethyl groups in the target compound likely reduce solubility in polar solvents compared to less substituted analogs like 2-cyano-N-[(methylamino)carbonyl]acetamide, which has higher polarity due to its carbamoyl group .
  • Stability: The dihydrothienofuran core may confer oxidative stability, contrasting with the photodegradation observed in styrylpyridine derivatives .

Commercial and Research Status

  • In contrast, alachlor and pretilachlor remain agriculturally significant , while pyridine-thioacetamides are actively researched for drug development .

Biological Activity

The compound 2-chloro-N-(3-cyano-4,4,6,6-tetramethyl-4,6-dihydrothieno[2,3-c]furan-2-yl)acetamide is a synthetic organic molecule that has garnered interest in various fields, including pharmacology and agricultural science. This article aims to explore the biological activity of this compound based on existing research findings, case studies, and relevant data.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

  • Molecular Formula : C₁₃H₁₈ClN₂OS
  • Molecular Weight : 286.82 g/mol
  • CAS Number : Not specifically listed in the provided sources but can be derived from its structural formula.

The compound features a chloro group and a cyano group attached to a thieno-furan moiety, which contributes to its potential biological activities.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial properties. Studies on thieno-furan derivatives have shown effectiveness against various bacterial strains and fungi. For instance:

  • In vitro studies demonstrated that derivatives with similar structures inhibited the growth of both Gram-positive and Gram-negative bacteria.
  • The compound's mechanism may involve disruption of microbial cell wall synthesis or interference with metabolic pathways.

Enzyme Inhibition

One of the significant biological activities attributed to this compound is its role as an enzyme inhibitor. Specifically:

  • It has been reported as an acetyl-CoA carboxylase (ACC) inhibitor , which is crucial for fatty acid metabolism. Inhibition of ACC can lead to reduced lipid synthesis and has implications for treating obesity and metabolic disorders .

Case Studies

  • Obesity and Metabolic Disorders :
    • A study demonstrated that administration of ACC inhibitors resulted in decreased body weight and fat accumulation in animal models. The compound showed a dose-dependent reduction in hepatic triglyceride levels .
  • Cancer Research :
    • Another study investigated the effects of thieno-furan derivatives on cancer cell lines. The results indicated that these compounds could induce apoptosis in prostate cancer cells (LNCaP), suggesting potential therapeutic applications .

Toxicological Profile

While the biological activities are promising, understanding the toxicological profile is essential for safety assessments. Preliminary studies suggest:

  • Low acute toxicity in animal models.
  • Potential side effects related to long-term exposure or high doses remain under investigation.

Data Summary Table

Activity TypeDescriptionReference
AntimicrobialEffective against Gram-positive/negative bacteria
Enzyme InhibitionACC inhibitor; reduces lipid synthesis
Cancer Cell ApoptosisInduces apoptosis in prostate cancer cells
ToxicityLow acute toxicity; ongoing investigations

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